Norverapamil

Calcium Channel Blocker Cardiovascular Pharmacology Structure-Activity Relationship

Norverapamil (CAS 67018-85-3) is the N-demethylated metabolite of verapamil, offering a functionally uncoupled profile: ~20% of verapamil's calcium channel antagonism yet retained (or superior) P-glycoprotein (P-gp) inhibition (IC50 0.3 µM for digoxin transport). This minimizes cardiotoxicity confounding, making it the preferred tool for P-gp efflux assays (Caco-2, MDCK-MDR1), MDR cancer chemosensitization (>35-fold doxorubicin potentiation), and mycobacterial efflux pump inhibition without vascular side effects. Sourced as ≥98% HPLC-pure reference standard, optimal for clinical PK and forensic LC-MS/MS method validation. Choose Norverapamil for cleaner data and safer in vivo tolerance studies.

Molecular Formula C26H36N2O4
Molecular Weight 440.6 g/mol
CAS No. 67018-85-3
Cat. No. B1221204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorverapamil
CAS67018-85-3
SynonymsD 591
N-demethylverapamil
norverapamil
norverapamil monohydrochloride
norverapamil, (+-)-isome
Molecular FormulaC26H36N2O4
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3
InChIKeyUPKQNCPKPOLASS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norverapamil (CAS 67018-85-3): Key Differentiators for Scientific Sourcing and Procurement


Norverapamil (CAS 67018-85-3) is the primary N-demethylated metabolite of the phenylalkylamine L-type calcium channel blocker, verapamil [1]. It functions as both an L-type calcium channel blocker and a P-glycoprotein (P-gp) function inhibitor . While structurally related to verapamil and gallopamil, Norverapamil is not a prescribed therapeutic but is primarily sourced as a reference standard or research compound. Its value for scientific selection lies in its unique functional profile: it possesses significantly reduced calcium channel blocking activity relative to verapamil but retains comparable or superior potency in inhibiting P-gp and reversing drug efflux-mediated tolerance .

Why Norverapamil Cannot Be Substituted: Evidence of Functional Shift vs. Verapamil and Analogs


Substituting Norverapamil with its parent compound, verapamil, or other calcium channel blockers like gallopamil is scientifically invalid for specific applications. Norverapamil's functional profile is fundamentally altered due to N-demethylation, resulting in a significant shift in its primary activity. Its potency as a calcium channel antagonist is reduced to approximately 20% of verapamil's efficacy [1]. Conversely, its capacity as a P-glycoprotein (P-gp) inhibitor is not only preserved but, in some key assays, is more potent than verapamil [2]. This functional uncoupling—where calcium channel antagonism is minimized while efflux pump inhibition is maintained or enhanced—is a critical and quantifiable differentiator. For applications targeting P-gp or bacterial efflux pumps, sourcing verapamil introduces confounding cardiotoxicity and vascular effects that Norverapamil circumvents, making the latter the more appropriate and selective research tool [3].

Quantitative Evidence for Norverapamil's Differentiation


Reduced L-Type Calcium Channel Blocking Potency vs. Verapamil

Norverapamil exhibits significantly lower potency as a calcium channel blocker compared to its parent compound, verapamil. Quantitative data from anesthetized dogs after intracoronary administration shows the relative potency for coronary vasodilation is 0.22 for Norverapamil, with verapamil's potency set at 1.00 [1]. A separate study in an isolated rabbit heart model found that Norverapamil at 100 ng/mL had effects on atrioventricular nodal parameters equivalent to only 20–50% of the effect observed with verapamil at 10 ng/mL [2]. This demonstrates a concentration-effect shift of approximately one to two orders of magnitude.

Calcium Channel Blocker Cardiovascular Pharmacology Structure-Activity Relationship

Superior In Vitro P-Glycoprotein (P-gp) Inhibition vs. Verapamil

In contrast to its reduced calcium channel activity, Norverapamil is a potent inhibitor of the drug efflux pump P-glycoprotein (P-gp). In an in vitro assay measuring the inhibition of digoxin transport across P-gp-expressing cell monolayers, Norverapamil exhibited an IC50 value of 0.3 µM, which is approximately 3.7-fold more potent than verapamil's IC50 of 1.1 µM [1].

P-glycoprotein Inhibitor Multidrug Resistance Membrane Transporter

High Potency in Reversing Cancer Multidrug Resistance (MDR) with Lower Cardiotoxicity

Norverapamil demonstrates potent activity in reversing P-gp-mediated multidrug resistance (MDR) in cancer cells. In the LoVo-R human colon carcinoma cell line, Norverapamil potentiated the cytotoxicity of the chemotherapeutic agent doxorubicin (DOX) by 35.4 ± 4.3 fold [1]. This reversal activity is comparable to that of racemic verapamil, which potentiated DOX cytotoxicity by 41.3 ± 5.0 fold, but Norverapamil achieves this effect while exhibiting substantially less calcium channel blocking activity, thus reducing the risk of associated cardiotoxicity [1].

Multidrug Resistance Reversal Cancer Chemotherapy Chemosensitizer

Functional Uncoupling for Bacterial Efflux Pump Inhibition in Tuberculosis Research

Norverapamil has been shown to be similarly active as verapamil in inhibiting macrophage-induced drug tolerance in Mycobacterium tuberculosis. Importantly, this effect is achieved while it exhibits 'substantially less calcium channel blocking activity' [1]. This functional uncoupling is critical for its potential as an adjunctive therapy. In a related study, the pharmacokinetic profile of Norverapamil in a male Sprague-Dawley rat model showed a terminal half-life (t1/2) of 9.4 hours, an AUC of 260 ng·h/mL, and a Cmax of 41.6 ng/mL following a 9 mg/kg oral dose [2]. While these PK values are not directly compared to verapamil in the same study, they establish baseline in vivo parameters for this specific application.

Tuberculosis Efflux Pump Inhibitor Drug Tolerance Antibiotic Adjuvant

Validated Research Applications for Norverapamil


P-glycoprotein (P-gp) Functional Assays and Inhibition Studies

Norverapamil is a preferred control inhibitor for in vitro P-gp transport assays (e.g., Caco-2, MDCK-MDR1 monolayers). Its IC50 of 0.3 µM for inhibiting digoxin transport makes it a potent and reliable reference compound. As it is not a substrate for P-gp under these conditions, it provides cleaner data interpretation for inhibition studies compared to substrates like verapamil. [1]

Reversal of Multidrug Resistance (MDR) in Oncology Research

Use Norverapamil as a chemosensitizer in MDR cancer cell lines (e.g., LoVo-R, MCF-7/ADR). Its ability to potentiate the cytotoxicity of agents like doxorubicin by over 35-fold, combined with its lower calcium channel antagonism, makes it a safer and more targeted tool than verapamil for elucidating MDR reversal mechanisms without the confounding variable of cardiotoxicity. [2]

Efflux Pump Inhibition in Tuberculosis (TB) Research

Employ Norverapamil as a research tool to inhibit mycobacterial efflux pumps, thereby reversing phenotypic drug tolerance to first-line (e.g., isoniazid, rifampicin) and newer anti-TB drugs (e.g., bedaquiline). Its reduced calcium channel activity is a critical advantage, offering a superior safety profile for long-term in vivo tolerance studies compared to verapamil. [3]

Analytical Reference Standard for Pharmacokinetic and Forensic Studies

Utilize high-purity (≥98% by HPLC) Norverapamil as a certified reference standard for the development and validation of LC-MS/MS or HPLC-UV methods to quantify verapamil and its metabolites in plasma, serum, or other biological matrices. This is essential for clinical pharmacokinetic studies and forensic toxicology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norverapamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.